molecular formula C20H20N2O2S4 B14705555 3,3'-Ethylenebis(4-hydroxy-4-phenyl-2-thiazolidinethione) CAS No. 23509-83-3

3,3'-Ethylenebis(4-hydroxy-4-phenyl-2-thiazolidinethione)

Cat. No.: B14705555
CAS No.: 23509-83-3
M. Wt: 448.7 g/mol
InChI Key: IUEUIOIHCUBHAQ-UHFFFAOYSA-N
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Description

3,3’-Ethylenebis(4-hydroxy-4-phenyl-2-thiazolidinethione) is an organic compound that belongs to the class of thiazolidinethiones This compound is characterized by the presence of two thiazolidinethione rings connected by an ethylene bridge, with each ring substituted by a hydroxy and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Ethylenebis(4-hydroxy-4-phenyl-2-thiazolidinethione) typically involves the reaction of 4-hydroxy-4-phenyl-2-thiazolidinethione with ethylene dibromide under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the ethylene bridge between the two thiazolidinethione rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3,3’-Ethylenebis(4-hydroxy-4-phenyl-2-thiazolidinethione) can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The thiazolidinethione rings can be reduced to thiazolidines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of thiazolidines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Research has indicated its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.

    Industry: It can be used in the formulation of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3’-Ethylenebis(4-hydroxy-4-phenyl-2-thiazolidinethione) involves its interaction with specific molecular targets and pathways. The hydroxy and thiazolidinethione groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-4-phenyl-2-thiazolidinethione: A precursor in the synthesis of 3,3’-Ethylenebis(4-hydroxy-4-phenyl-2-thiazolidinethione).

    3,3’-Arylidenebis(4-hydroxycoumarins): Compounds with similar structural features but different biological activities.

    Dimethyl (substituted phenyl)(phenylamino)methyl phosphonates: Compounds with similar synthetic routes and applications.

Uniqueness

3,3’-Ethylenebis(4-hydroxy-4-phenyl-2-thiazolidinethione) is unique due to its dual thiazolidinethione rings connected by an ethylene bridge, which imparts distinct chemical and biological properties

Properties

CAS No.

23509-83-3

Molecular Formula

C20H20N2O2S4

Molecular Weight

448.7 g/mol

IUPAC Name

4-hydroxy-3-[2-(4-hydroxy-4-phenyl-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]-4-phenyl-1,3-thiazolidine-2-thione

InChI

InChI=1S/C20H20N2O2S4/c23-19(15-7-3-1-4-8-15)13-27-17(25)21(19)11-12-22-18(26)28-14-20(22,24)16-9-5-2-6-10-16/h1-10,23-24H,11-14H2

InChI Key

IUEUIOIHCUBHAQ-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C(=S)S1)CCN2C(=S)SCC2(C3=CC=CC=C3)O)(C4=CC=CC=C4)O

Origin of Product

United States

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